molecular formula C11H14N2O2 B13526988 1-(4-Nitrophenethyl)cyclopropan-1-amine

1-(4-Nitrophenethyl)cyclopropan-1-amine

Cat. No.: B13526988
M. Wt: 206.24 g/mol
InChI Key: LJXKREZXALGHFB-UHFFFAOYSA-N
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Description

1-(4-Nitrophenethyl)cyclopropan-1-amine is an organic compound with the molecular formula C11H14N2O2. This compound features a cyclopropane ring attached to a phenethylamine moiety, which is further substituted with a nitro group at the para position. The presence of the cyclopropane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenethyl)cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-nitrophenethylamine and cyclopropanecarboxylic acid.

    Cyclopropanation: The cyclopropanation reaction is carried out using a suitable reagent such as diazomethane or a cyclopropanation catalyst like rhodium acetate.

    Reaction Conditions: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen) at low temperatures to prevent decomposition of the diazomethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the cyclopropanation reaction efficiently.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Purification: Employing purification methods such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenethyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The cyclopropane ring can participate in substitution reactions, where the nitro group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Amines: Reduction of the nitro group yields primary amines.

    Alcohols: Reduction of the nitro group can also yield alcohols.

    Substituted Cyclopropanes: Substitution reactions yield various substituted cyclopropane derivatives.

Scientific Research Applications

1-(4-Nitrophenethyl)cyclopropan-1-amine finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenethyl)cyclopropan-1-amine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The nitro group and cyclopropane ring may play a role in modulating the activity of the compound, leading to its observed effects.

Comparison with Similar Compounds

    1-(4-Methyl-3-nitrophenyl)ethylcyclopropan-1-amine: Similar structure with a methyl group instead of a nitro group.

    1-(4-Chlorophenyl)cyclopropan-1-amine: Similar structure with a chlorine atom instead of a nitro group.

Uniqueness: 1-(4-Nitrophenethyl)cyclopropan-1-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]cyclopropan-1-amine

InChI

InChI=1S/C11H14N2O2/c12-11(7-8-11)6-5-9-1-3-10(4-2-9)13(14)15/h1-4H,5-8,12H2

InChI Key

LJXKREZXALGHFB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCC2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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